molecular formula C9H14N2O2 B1660033 3'-Methylcyclohexanespiro-5'-hydantoin CAS No. 707-09-5

3'-Methylcyclohexanespiro-5'-hydantoin

Cat. No.: B1660033
CAS No.: 707-09-5
M. Wt: 182.22 g/mol
InChI Key: VSFUHUUDMVNIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Methylcyclohexanespiro-5'-hydantoin is a spirocyclic hydantoin derivative characterized by a cyclohexane ring fused to a hydantoin moiety at the 5' position, with a methyl substituent at the 3' position. This compound has garnered attention due to its role as a ligand in platinum(II) complexes, which exhibit dual pharmacological properties: antiproliferative activity against cancer cells and xanthine oxidase (XO) inhibitory activity .

Properties

CAS No.

707-09-5

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-11-7(12)9(10-8(11)13)5-3-2-4-6-9/h2-6H2,1H3,(H,10,13)

InChI Key

VSFUHUUDMVNIRO-UHFFFAOYSA-N

SMILES

CN1C(=O)C2(CCCCC2)NC1=O

Canonical SMILES

CN1C(=O)C2(CCCCC2)NC1=O

Other CAS No.

707-09-5

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Anticancer Activity

  • DNA Binding : Pt(II)-spiro-hydantoin complexes induce DNA cross-links, similar to cisplatin, but with reduced nephrotoxicity due to lower platinum accumulation in kidneys .
  • Apoptosis Induction : this compound upregulates p53 and caspase-3 in A549 cells, indicating a pro-apoptotic mechanism .

Xanthine Oxidase Inhibition

  • Molecular docking studies reveal that the spirocyclic structure of this compound fits into the XO active site, forming hydrogen bonds with Glu802 and Arg880 residues. This interaction is stronger than that of allopurinol .

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